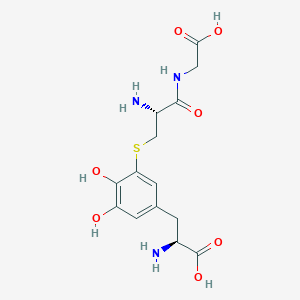
Methyl-1-Methyl-1H-Indazol-3-carboxylat
Übersicht
Beschreibung
Methyl 1-methyl-1H-indazole-3-carboxylate (MIMIC) is a synthetic molecule that belongs to the family of heterocyclic compounds. It has a wide range of applications in the field of science and technology, such as in the synthesis of pharmaceuticals, agrochemicals, and materials. MIMIC is an important component of many lab experiments and can be used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“Methyl-1-Methyl-1H-Indazol-3-carboxylat” wird als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Bildung komplexer organischer Moleküle aus einfacheren.
Pharmazeutika
Diese Verbindung wird in der pharmazeutischen Industrie eingesetzt . Es dient als pharmazeutisches Adjuvans und verstärkt die Wirkung von medizinischen Behandlungen . Es wird auch bei der Synthese verschiedener synthetischer Cannabinoide verwendet .
Pflanzenschutzmittel
“this compound” wird bei der Herstellung von Pflanzenschutzmitteln eingesetzt . Diese Chemikalien sind unerlässlich, um Nutzpflanzen vor Schädlingen zu schützen und die Ernteerträge zu steigern.
Farbstoffe
Diese Verbindung wird bei der Herstellung von Farbstoffen verwendet . Farbstoffe sind Substanzen, die einem Material Farbe verleihen. Die chemischen Eigenschaften der Verbindung können die Farbe, Intensität und Dauerhaftigkeit des Farbstoffs beeinflussen.
Biologische Forschung
Indazol-haltige Derivate, wie “this compound”, zeigen vielseitige biologische Aktivitäten . Sie haben im Bereich der medizinischen Chemie erhebliche Aufmerksamkeit erlangt .
Krebsbehandlung
Einige Indazol-haltige Verbindungen wurden als Krebsmedikamente eingesetzt . Zum Beispiel wurde Niraparib, eine Indazol-haltige Verbindung, weit verbreitet zur Behandlung von rezidivierenden Epithelkarzinomen des Ovars, der Eileiter oder des primären Peritoneums sowie von Brust- und Prostatakrebs eingesetzt <svg class="icon" height="16" p-id="1735" t="1
Wirkmechanismus
Target of Action
Methyl 1-methyl-1H-indazole-3-carboxylate is a complex organic compound Similar indazole derivatives have been studied for their inhibitory effects on human neutrophil elastase .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this specific compound with its targets.
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways, including those involved in cell proliferation .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Eigenschaften
IUPAC Name |
methyl 1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWFNXKOCOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552092 | |
| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109216-60-6 | |
| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)






![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)



